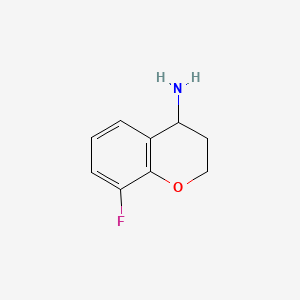

8-Fluorochroman-4-amine

説明

Significance of Chromane (B1220400) Derivatives as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

The chromane ring system is a prominent structural motif found in a wide array of natural products and synthetic molecules, marking it as a "privileged scaffold" in the field of medicinal chemistry. core.ac.ukencyclopedia.pub This designation is attributed to its ability to bind to multiple biological targets with high affinity, making it a valuable framework for the design of novel therapeutic agents. encyclopedia.pub Chromane derivatives have demonstrated a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. acs.org

In the realm of drug discovery, chromane-based structures are particularly noted for their potential in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. core.ac.ukresearchgate.net For instance, certain chroman-4-one derivatives have shown inhibitory activity against enzymes implicated in the progression of Alzheimer's disease. core.ac.uk The versatility of the chromane scaffold allows for structural modifications that can fine-tune its pharmacological profile, making it a cornerstone for the development of new drugs. researchgate.net

Role of Fluorination in Modulating Bioactivity and Pharmacological Profiles of Chroman-4-amine (B2768764) Analogues

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. Fluorination can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. By replacing a hydrogen atom with a fluorine atom, researchers can often improve a compound's resistance to metabolic degradation, thereby prolonging its therapeutic effect.

In the context of chroman-4-amine analogues, the strategic placement of a fluorine atom can lead to compounds with altered and potentially improved bioactivity. While specific research on the direct impact of fluorination on 8-Fluorochroman-4-amine's bioactivity is not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that the fluorine atom at the 8-position could influence its electronic properties and how it interacts with biological targets.

Overview of this compound within the Context of Fluorinated Chromans in Contemporary Research

This compound is a specific analogue within the broader class of fluorinated chromans. While detailed research findings on this compound itself are limited in the provided search results, its existence as a chemical entity available for research purposes suggests its potential as a building block in the synthesis of more complex molecules. changchem.comcymitquimica.com For example, it is mentioned as an intermediate in the synthesis of other compounds. google.com The study of fluorinated chromans is an active area of research, with scientists exploring how the position and number of fluorine substituents affect the biological activity of the chromane core.

Structure

3D Structure

特性

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACNHXAKSMYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585680 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791043-28-2 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations for 8 Fluorochroman 4 Amine

General Synthetic Strategies for Chroman-4-amines

The formation of the chroman-4-amine (B2768764) skeleton is pivotal, and several reliable methods have been developed. These routes typically involve either the late-stage introduction of the amine onto a pre-formed chroman-4-one ring or cyclization strategies that build the heterocyclic system.

Reductive amination of chroman-4-ones is a direct and widely used method for synthesizing chroman-4-amines. This approach involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

Conventional chemical methods include:

Catalytic Hydrogenation : This process often involves converting the chroman-4-one to its oxime derivative using hydroxylamine (B1172632) hydrochloride. The subsequent hydrogenation of the oxime is typically catalyzed by reagents such as Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, yielding the chroman-4-amine.

Borohydride-Mediated Reduction : A one-pot reaction can be performed using a reducing agent like sodium cyanoborohydride (NaBH₃CN). In this method, the chroman-4-one reacts in situ with an amine source, such as ammonium (B1175870) acetate, to form an iminium intermediate that is immediately reduced by the borohydride (B1222165) reagent.

In recent years, biocatalysis has emerged as a powerful tool for this transformation.

Biocatalytic Reductive Amination : Imine reductases (IREDs) have been successfully employed to catalyze the asymmetric reductive amination of chroman-4-ones. This method provides high conversion rates and excellent stereoselectivity, directly yielding chiral chroman-4-amines. The reaction proceeds through the enzymatic reduction of an iminium intermediate formed between the ketone and an amine. The performance of different IREDs can vary, as shown in the table below.

| IRED Catalyst | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| IRED-11 | >99 | 98:2 | 99 |

| IRED-13 | 97 | 95:5 | 97 |

| IRED-20 | 89 | 90:10 | 92 |

Beyond reductive amination, other synthetic routes focus on the construction of the chroman ring itself. The chroman-4-one core is a common intermediate in many of these pathways.

Condensation Reactions : A classical and efficient method for forming the chroman-4-one ring is the base-promoted intramolecular condensation of 2'-hydroxyacetophenones with aldehydes. acs.orgresearchgate.net Microwave-assisted versions of this reaction have been shown to be highly efficient. acs.org

Radical Cyclization : Modern synthetic approaches have utilized radical cascade reactions to construct the chroman-4-one scaffold. researchgate.netrsc.org These methods often involve the cyclization of 2-(allyloxy)arylaldehydes. mdpi.comfrontiersin.org For example, a cascade reaction can be initiated by an acyl radical, which undergoes intramolecular addition to the alkene, leading to the formation of the chroman-4-one ring. rsc.org This strategy demonstrates high functional group tolerance and offers a versatile route to variously substituted chroman-4-ones. mdpi.com

Specific Synthetic Routes to 8-Fluorochroman-4-amine and its Stereoisomers

Synthesizing the specifically substituted this compound requires strategies that can precisely control the position of the fluorine atom and the stereochemistry at the C-4 position.

Producing a single enantiomer of this compound is crucial for its potential applications. This can be achieved through several stereoselective methods.

Chiral Auxiliary-Mediated Synthesis : This approach utilizes a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, 8-fluorochroman-4-one (B53088) can be reacted with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinyl imine intermediate. Stereoselective reduction of this imine, followed by acidic hydrolysis, removes the auxiliary to yield the desired enantiomer of this compound with high enantiomeric excess.

Asymmetric Biocatalysis : As mentioned previously, the use of imine reductases (IREDs) on 8-fluorochroman-4-one can provide direct access to the enantiopure (S)- or (R)-amine, depending on the specific enzyme used, with high stereoselectivity.

The fluorine atom at the C-8 position is typically incorporated by starting with a pre-fluorinated aromatic precursor.

Cyclization of Fluorinated Phenols : The synthesis generally begins with a phenol (B47542) containing a fluorine atom at the desired position. For 8-fluorochroman-4-one, a suitable starting material would be a 3-fluorophenol (B1196323) derivative. For example, a 2'-hydroxy-3'-fluoroacetophenone can undergo a microwave-assisted aldol (B89426) condensation with an appropriate aldehyde to construct the chroman-4-one ring system with the fluorine atom fixed at the C-8 position. acs.org

Electrophilic Fluorination : While often used to add fluorine to activated aromatic rings, electrophilic fluorinating agents like Selectfluor could potentially be used on a chroman precursor, although controlling the regioselectivity to target the C-8 position specifically can be challenging. Therefore, building the ring from an already fluorinated starting material is the more common and controlled approach.

Derivatization Strategies of the this compound Core

The primary amino group at the C-4 position of this compound is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatizations are key for exploring structure-activity relationships in various research contexts.

Common derivatization reactions involving the C-4 amine include:

Acylation : The amine can readily react with acid chlorides or anhydrides to form amides. Using fluorinated reagents like trifluoroacetic anhydride (B1165640) is a common strategy in analytical chemistry to create derivatives with improved chromatographic properties. jfda-online.com

Sulfonylation : Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

Alkylation/Arylation : The nitrogen atom can undergo nucleophilic substitution with alkyl halides or participate in coupling reactions, such as Buchwald-Hartwig amination, to form N-alkylated or N-arylated products. A notable example is the coupling of a fluorochroman-4-yl moiety to a purine (B94841) ring system, creating a more complex molecular architecture. ontosight.ai

Urea and Carbamate Formation : Reaction with isocyanates or chloroformates will yield the corresponding ureas and carbamates, respectively.

Fluorogenic Derivatization : For analytical purposes, the amine can be derivatized with fluorogenic reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to allow for highly sensitive detection using HPLC with fluorescence detectors. mdpi.com

Modifications at the Amine Functionality (e.g., Acylation, Alkylation)

The primary amine group at the C4 position of this compound is a key site for structural modification. As a potent nucleophile, it readily participates in reactions such as acylation and alkylation, allowing for the introduction of a wide array of substituents. egrassbcollege.ac.in These transformations are fundamental for building more complex molecules and exploring structure-activity relationships in drug discovery programs.

Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form stable amide bonds. egrassbcollege.ac.insigmaaldrich.com Such reactions are typically performed in the presence of a base to neutralize the acidic byproduct. egrassbcollege.ac.in

Alkylation, or more specifically N-alkylation, involves the formation of a new carbon-nitrogen bond. A common method is the nucleophilic substitution reaction between the amine and an alkyl halide. beilstein-journals.orgd-nb.info A notable example from the patent literature demonstrates the reactivity of (R)-8-fluorochroman-4-amine in an N-arylation reaction, a specialized form of alkylation. In this synthesis, the amine is reacted with 2,4-dichloro-5-nitropyrimidine. The amine acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine (B1678525) ring. The reaction is conducted at low temperatures in the presence of a non-nucleophilic base, diisopropylethylamine (DIEA), to scavenge the HCl generated. googleapis.com This specific transformation highlights how the amine functionality can be used to link the chroman core to other heterocyclic systems. googleapis.comgoogle.com

| Reaction | Reactants | Reagents & Conditions | Product | Ref |

| N-Arylation | (R)-8-fluorochroman-4-amine hydrochloride, 2,4-dichloro-5-nitropyrimidine | Diisopropylethylamine (DIEA), Dichloromethane (DCM), Tetrahydrofuran (THF), -78°C | (R)-2-Chloro-N-(8-fluorochroman-4-yl)-5-nitropyrimidin-4-amine | googleapis.com |

This table is interactive. Click on the headers to sort.

Substitutions on the Benzo-Fused Ring System

The benzo-fused ring of this compound is, in principle, susceptible to electrophilic aromatic substitution (EAS), a common class of reactions for aromatic compounds. islamiahcollege.edu.in However, the reactivity and regioselectivity of such substitutions are governed by the electronic effects of the substituents already present on the ring: the fluorine atom at C8 and the ether oxygen of the chroman system.

While these principles provide a theoretical framework, specific, published examples of electrophilic substitutions, such as nitration or halogenation, directly on the aromatic ring of this compound are not readily found in the scientific literature.

Stereochemical Control in Subsequent Functionalizations

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-8-Fluorochroman-4-amine. Controlling this stereochemistry is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The stereochemical outcome of subsequent reactions can be managed primarily through two strategies: asymmetric synthesis of the amine itself or the resolution of a racemic mixture. googleapis.com

A prevalent strategy for asymmetric synthesis involves the stereoselective reduction of the precursor ketone, 8-fluorochroman-4-one. googleapis.comepo.org This can be achieved using chiral catalysts that facilitate the delivery of a hydride to one face of the prochiral ketone, leading to an enantiomerically enriched 8-fluorochroman-4-ol. For instance, processes developed for analogous 6-fluorochroman (B116937) systems utilize borane (B79455) reagents in combination with chiral oxazaborolidine catalysts (like the Corey-Bakshi-Shibata or CBS catalyst) to achieve high diastereomeric and enantiomeric purity in the resulting alcohol. This chiral alcohol can then be converted to the corresponding chiral amine with retention or inversion of configuration, depending on the chosen chemical route (e.g., Mitsunobu reaction or activation and substitution).

Alternatively, classical resolution can be employed. This involves preparing the racemic this compound and then separating the enantiomers. A common method is to react the racemic amine with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired pure enantiomer of the amine. Patent literature confirms that this compound has been successfully resolved, underscoring the practical application of this method for obtaining the single enantiomers. epo.org

Iii. Biological Activity Profiling and Pharmacological Interventions of 8 Fluorochroman 4 Amine Analogues

Enzymatic Inhibition and Receptor Modulation Studies

The following subsections outline the interactions of 8-Fluorochroman-4-amine analogues and structurally related chroman derivatives with various enzymes and receptors, supported by in vitro and in silico research findings.

Analogues of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the hydrolysis of the neurotransmitter acetylcholine. Dysregulation of cholinergic neurotransmission is a hallmark of neurodegenerative disorders such as Alzheimer's disease, making inhibitors of these enzymes a key therapeutic strategy.

A study on a series of amino-7,8-dihydro-4H-chromenone derivatives, a scaffold closely related to this compound, revealed significant inhibitory activity against BuChE. One of the most potent compounds in this series, compound 4k , exhibited a competitive mode of inhibition against BuChE with an IC50 value of 0.65 ± 0.13 µM and a Ki value of 0.55 µM. d-nb.info The study highlighted that substitutions at specific positions on the chromenone ring were crucial for enhancing inhibitory potency against BuChE. d-nb.info

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 4k | BuChE | 0.65 ± 0.13 | Competitive | d-nb.info |

This table presents the inhibitory activity of a representative amino-7,8-dihydro-4H-chromenone derivative against Butyrylcholinesterase (BuChE).

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. mdpi.com The two isoforms, MAO-A and MAO-B, are important targets for the treatment of depression and neurodegenerative diseases, respectively. mdpi.com

Research on chromone and chroman-4-one scaffolds has demonstrated their potential as MAO inhibitors. A study on 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from an endogenous lichen fungus, showed selective inhibition of MAO-B. HMC displayed an IC50 value of 3.23 µM for MAO-B and 13.97 µM for MAO-A, indicating a four-fold selectivity for MAO-B. mdpi.com This compound was identified as a reversible and competitive inhibitor of MAO-B. mdpi.com

Another study focusing on (E)-3-Heteroarylidenechroman-4-ones identified them as potent and selective MAO-B inhibitors. mdpi.com Furthermore, a series of halogenated flavones, which share a core structural similarity with chromans, were designed and found to be selective MAO-B inhibitors with IC50 values in the nanomolar range. d-nb.info For instance, a propyloxy derivative at the 4' position of a chlorinated flavone series exhibited an IC50 of 19 nM for MAO-B with over 5000-fold selectivity compared to MAO-A. d-nb.info

| Compound | Target Enzyme | IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | ~4 | mdpi.com |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | mdpi.com | |

| Halogenated Flavone (11g) | MAO-B | 0.019 | >5000 | d-nb.info |

This table summarizes the MAO inhibitory activity of representative chroman and flavone derivatives.

Gamma-aminobutyric acid type A (GABAA) receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are targets for a variety of drugs, including sedatives, anxiolytics, and anticonvulsants. ebi.ac.uk These receptors are pentameric ligand-gated ion channels with a high degree of heterogeneity due to the existence of multiple subunit isoforms (e.g., α, β, γ). ebi.ac.uk

Currently, there is a notable lack of specific research investigating the direct interactions of this compound analogues with GABAA receptors. While studies have explored the modulation of GABAA receptors by fluorinated compounds in other chemical classes, such as alkanols and pyrazolopyrimidines, and by broader categories of natural products like flavonoids, specific data on the chroman-4-amine (B2768764) scaffold is not available in the current scientific literature. nih.govnih.gov The structural features of this compound could potentially allow for interactions with the various allosteric binding sites on the GABAA receptor complex. However, without experimental data, any potential for modulation, including subtype selectivity for α5-containing receptors which are implicated in cognition and memory, remains speculative. This represents a significant area for future investigation to fully characterize the pharmacological profile of this class of compounds.

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and neurodegeneration. nih.govnih.gov SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative disorders such as Parkinson's disease. nih.gov

A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as selective SIRT2 inhibitors. nih.gov The research revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were critical for potent inhibitory activity. Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable. nih.gov A fluorinated analogue, substituted at the 7-position, showed only weak inhibitory activity. nih.gov The most potent compound identified in the series was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM for SIRT2 and high selectivity over SIRT1 and SIRT3. nih.govnih.gov

| Compound | R6 | R8 | R2 | SIRT2 IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | Br | Br | C5H11 | 1.5 | nih.govnih.gov |

| Fluorinated analogue (1j) | H | H | C5H11 | >200 (18% inhibition at 200 µM) | nih.gov |

This table presents the SIRT2 inhibitory activity of representative chroman-4-one derivatives.

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and sleeping sickness. nih.gov PTR1 provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antiparasitic drugs, thus contributing to drug resistance. nih.gov As PTR1 is absent in humans, it represents an attractive target for the development of new antiparasitic agents.

Research has identified chroman-4-one derivatives as promising inhibitors of PTR1. nih.gov In a study focusing on this scaffold, several analogues were synthesized and evaluated against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). One of the chroman-4-one analogues, compound 1 , demonstrated inhibitory activity against both enzymes and the parasites themselves, with a selectivity index greater than 7 and low toxicity. nih.govnih.gov

| Compound | Target Enzyme | Parasite | Activity | Reference |

| 1 (a chroman-4-one analogue) | TbPTR1, LmPTR1 | Trypanosoma brucei, Leishmania infantum | Inhibitory activity against enzymes and parasites | nih.govnih.gov |

This table summarizes the activity of a representative chroman-4-one derivative against Pteridine Reductase 1 and parasitic organisms.

The serotonin 1A (5-HT1A) receptor is a subtype of serotonin receptor that is implicated in the pathophysiology of depression and anxiety disorders. researchgate.net Antagonists of the 5-HT1A receptor have been investigated as potential therapeutic agents for these conditions.

A series of novel 6-fluorochroman (B116937) derivatives, structurally very similar to this compound, have been synthesized and evaluated for their antagonist activity at the 5-HT1A receptor. researchgate.net Radioligand binding assays showed that many of these compounds were potent ligands for the 5-HT1A receptor, with some exhibiting selectivity over α1-adrenergic and D2-dopaminergic receptors. researchgate.net A 4-oxochroman derivative with a terminal 1,3-benzodioxole ring, compound 31n , demonstrated antagonist activity in both behavioral and electrophysiological assays in rats, effectively blocking the effects of the 5-HT1A agonist 8-OH-DPAT. researchgate.net

| Compound | Receptor Target | Activity Profile | Key Finding | Reference |

| 31n (a 4-oxochroman derivative) | 5-HT1A | Antagonist | Antagonized 8-OH-DPAT-induced responses in vivo | researchgate.net |

This table highlights the 5-HT1A receptor antagonist activity of a representative 6-fluorochroman derivative.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in immune responses and hematopoiesis. nih.govmdpi.com The JAK-STAT signaling pathway is a key target for the treatment of autoimmune diseases, inflammatory conditions, and certain cancers. nih.govthe-rheumatologist.orgmdpi.com Consequently, the development of small molecule JAK inhibitors has been an area of intense research. mdpi.comnih.gov

While direct studies on the JAK inhibitory potential of this compound itself are not extensively documented in publicly available literature, the chroman scaffold has been identified as a viable pharmacophore for designing JAK inhibitors. Research into related heterocyclic compounds has demonstrated that the chroman-4-yl moiety can be incorporated into molecules that exhibit inhibitory activity against JAKs. For instance, a series of 2-benzimidazolyl-9-(chroman-4-yl)-purinone derivatives have been investigated as JAK3 inhibitors. nih.gov This suggests that the chroman ring system can be effectively utilized in the design of compounds targeting the ATP-binding site of these kinases. The fluorine substituent at the 8-position in this compound could potentially enhance binding affinity and selectivity for specific JAK isoforms through favorable interactions within the enzyme's active site. Further derivatization of the 4-amino group could also lead to the development of potent and selective JAK inhibitors.

Cellular and Organismal Responses to this compound Derivatives

The structural features of this compound analogues make them interesting candidates for evaluation against a range of cellular and organismal systems, including viruses, parasites, bacteria, and in the context of central nervous system and inflammatory disorders.

Antiviral Activity against Viral Strains (e.g., Influenza A virus)

Influenza A virus remains a significant global health threat, necessitating the continuous development of novel antiviral agents to combat emerging drug-resistant strains. nih.govnih.govalliedacademies.org The chroman scaffold is found in various natural and synthetic compounds with reported antiviral activities. rjpbr.com While specific data on this compound derivatives against influenza A is limited, the general antiviral potential of chromene and its derivatives has been noted. rjpbr.com

The mechanisms of action for antiviral compounds targeting influenza A are diverse, including inhibition of viral entry, replication, and release. nih.govmdpi.commdpi.com For instance, some antiviral agents target the viral neuraminidase, an enzyme crucial for the release of progeny virions from infected cells. nih.govnih.gov Others, like amantadine, target the M2 ion channel, interfering with viral uncoating. nih.govalliedacademies.org It is plausible that appropriately substituted this compound analogues could be designed to interact with these or other viral targets. Further research is required to synthesize and screen a library of these derivatives to determine their efficacy and mode of action against influenza A and other viral strains.

Antiparasitic Efficacy against Protozoan Pathogens (e.g., Trypanosoma brucei, Leishmania infantum)

Parasitic diseases, such as Human African Trypanosomiasis caused by Trypanosoma brucei and visceral leishmaniasis caused by Leishmania infantum, continue to pose significant health challenges worldwide, with current treatments often limited by toxicity and emerging resistance. nih.govnih.gov The development of new antiparasitic agents is therefore a critical area of research.

Compounds containing chroman and related heterocyclic systems have shown promise as antiparasitic agents. nih.govsemanticscholar.orgmdpi.comelsevier.com For instance, certain organotin (IV) derivatives have demonstrated potent activity against a range of parasites including Leishmania donovani and Trypanosoma cruzi. nih.govsemanticscholar.org Guanidine derivatives have also been investigated for their in vitro activity against L. infantum. mdpi.com Specifically, some guanidine compounds exhibited IC50 values in the micromolar range against both promastigote and amastigote forms of the parasite.

While direct testing of this compound analogues against T. brucei and L. infantum is not widely reported, the known antiparasitic activity of structurally related compounds suggests that this chemical class warrants investigation. The fluorine atom in the 8-position may enhance the metabolic stability and cell permeability of the compounds, potentially leading to improved antiparasitic efficacy.

Antibacterial Effects

The rise of antibiotic-resistant bacteria is a major global health crisis, driving the search for new antibacterial agents with novel mechanisms of action. Chroman-4-ones and their derivatives have been identified as a class of compounds with broad-spectrum antimicrobial properties. nih.govmdpi.com

Studies on various chroman-4-one derivatives have demonstrated their inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govmdpi.comresearchgate.net For example, certain 5,7-dihydroxy-4-chromanones with long aliphatic alkyl chains at the 2-position have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity is influenced by the nature and position of substituents on the chroman ring system. nih.gov The introduction of a fluorine atom, as in this compound, can enhance the antibacterial activity of a molecule. nih.govbrieflands.commdpi.comnih.gov

Below is a data table summarizing the antibacterial activity of some chroman-4-one derivatives against various bacterial strains. While these are not direct analogues of this compound, they provide an indication of the potential antibacterial efficacy of the chroman scaffold.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 7-Hydroxychroman-4-one | S. epidermidis | 128 |

| 7-Hydroxychroman-4-one | P. aeruginosa | 128 |

| 7-Hydroxychroman-4-one | S. enteritidis | 256 |

| 7-Propoxychroman-4-one | S. epidermidis | 256 |

| 7-Propoxychroman-4-one | P. aeruginosa | 512 |

| 7-Propoxychroman-4-one | S. enteritidis | 512 |

| 2,2-Dimethyl-7-hydroxychroman-4-one | Gram-positive/Gram-negative bacteria | 256 |

Investigation of Potential Central Nervous System (CNS) Activities

Compounds that can cross the blood-brain barrier and interact with targets in the central nervous system are of great interest for the treatment of a wide range of neurological and psychiatric disorders. longdom.org The neuropharmacological effects of drugs on the nervous system can lead to changes in mood and behavior.

While there is a lack of specific research on the CNS activities of this compound analogues, the chroman scaffold is present in some compounds with known CNS effects. The development of drugs for CNS disorders is a complex process, often requiring careful optimization of physicochemical properties to ensure adequate brain penetration and target engagement. longdom.org The lipophilicity and hydrogen bonding capacity of this compound derivatives could be tailored to favor CNS activity. Further studies, including in vitro and in vivo models, are necessary to explore the potential of this compound class for CNS applications.

Evaluation of Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide variety of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. researchgate.netsdu.dkrsc.orgnih.govnih.gov The development of novel anti-inflammatory agents remains a key focus of pharmaceutical research. Chroman and its derivatives have been investigated for their anti-inflammatory properties. researchgate.netsdu.dkrsc.org

One mechanism through which chroman derivatives may exert their anti-inflammatory effects is by inhibiting the expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), which are involved in the recruitment of leukocytes to sites of inflammation. sdu.dkrsc.org For example, a series of novel chroman derivatives were screened for their ability to inhibit TNF-α-induced ICAM-1 expression on human endothelial cells. researchgate.netsdu.dkrsc.org The structure-activity relationship studies revealed that the nature of the substituents on the chroman ring and at the 6-position significantly influenced their inhibitory activities. rsc.org One of the most potent compounds identified was N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide. rsc.org This highlights the potential of developing this compound analogues as anti-inflammatory agents, where the fluorine and amino functionalities could be exploited to enhance potency and selectivity.

Modulation of Cancer Cell Proliferation

A significant body of research has focused on the cytotoxic and anti-proliferative effects of chroman-4-amine analogues against various cancer cell lines. These studies are crucial in identifying potential therapeutic candidates and understanding the structure-activity relationships (SAR) that govern their anticancer activity.

One notable class of related compounds, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogues, has demonstrated potent inhibitory activity against the growth of several human tumor cell lines. Investigations into these compounds have established preliminary SAR, indicating that the nature and position of substituents on the chroman framework play a critical role in their cytotoxic potency. For instance, certain ATBO analogues with a 4-methoxyphenyl group at the C-4 position have exhibited exceptionally high potency, with ED50 values in the nanomolar range against a panel of human cancer cell lines.

The anti-proliferative activity of these analogues has been evaluated across a spectrum of cancer types, highlighting the potential for broad-spectrum anticancer effects. The table below summarizes the cytotoxic activity of selected ATBO analogues against various human tumor cell lines, showcasing the impact of different substitutions on their efficacy.

| Compound | Substitution | Cell Line | ED50 (µM) |

|---|---|---|---|

| Analog 1 | 4'-Methoxy | MCF-7 (Breast) | 0.012 |

| Analog 1 | 4'-Methoxy | NCI-H460 (Lung) | 0.008 |

| Analog 1 | 4'-Methoxy | SF-268 (CNS) | 0.064 |

| Analog 2 | 4'-Methyl | MCF-7 (Breast) | 0.035 |

| Analog 2 | 4'-Methyl | NCI-H460 (Lung) | 0.041 |

| Analog 2 | 4'-Methyl | SF-268 (CNS) | 0.32 |

Other studies on different series of chroman derivatives have also reported significant anti-proliferative activity. For example, certain 3-benzylchroman-4-ones have been found to be active against breast and cervical cancer cell lines, with IC50 values in the low micromolar range manipal.edu. Similarly, novel chroman derivatives incorporating Schiff base and isatin moieties have demonstrated remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7 nih.gov. The diversity of these findings underscores the versatility of the chroman scaffold in the design of novel anticancer agents.

Mechanism of Action Elucidation

Understanding the precise molecular mechanisms by which this compound analogues exert their anti-proliferative effects is a critical area of ongoing research. Elucidating these mechanisms involves identifying their direct molecular targets, characterizing the kinetics of their interactions, and confirming their engagement with these targets in a cellular context. While comprehensive data for this compound itself is limited, studies on related chroman derivatives provide valuable insights into potential mechanisms of action.

Binding Kinetics and Inhibition Types

The pharmacological activity of a compound is intrinsically linked to its binding affinity for its molecular target(s) and the nature of the inhibition it produces. For chroman-4-amine analogues, several potential protein targets have been proposed based on the activities of structurally related compounds. These include enzymes and receptors that are critical for cancer cell survival and proliferation, such as sirtuin 2 (SIRT2), estrogen receptor-alpha (ERα), and the protein kinase Akt.

Research on chroman-4-one and chromone-based derivatives has identified them as potent and selective inhibitors of SIRT2, a class III histone deacetylase nih.govacs.org. The inhibitory activity of these compounds is often evaluated using fluorescence-based enzymatic assays, which can provide IC50 values, indicating the concentration of the inhibitor required to reduce the enzyme's activity by half. For the most potent of these inhibitors, IC50 values are in the low micromolar range nih.gov. The table below provides a summary of the SIRT2 inhibitory activity for representative chroman-4-one analogues.

| Compound | Substitutions | SIRT2 IC50 (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 |

|---|---|---|---|---|

| Analog A | 6,8-dibromo-2-pentyl | 1.5 | High | High |

| Analog B | 2-pentyl | 5.5 | Moderate | Moderate |

| Analog C | 6,8-dichloro-2-propyl | 10.6 | High | High |

Furthermore, molecular docking studies have been employed to predict the binding modes of chroman derivatives within the active sites of their putative targets. For instance, docking studies of 3-benzylchroman-4-one derivatives with the tumor suppressor protein p53 have been performed to understand the structural basis of their anticancer activity manipal.edu. Similarly, the binding patterns of certain chromone derivatives within the ligand-binding domain of ERα have been investigated through computational modeling nih.gov. These in silico approaches provide valuable hypotheses about the binding interactions that can be further validated through experimental studies.

Target Engagement Studies

For chroman-4-one-based SIRT2 inhibitors, an increase in the acetylation level of α-tubulin, a known SIRT2 substrate, in cancer cells treated with these compounds provides indirect evidence of target engagement acs.org. This indicates that the compounds are inhibiting the deacetylase activity of SIRT2 in a cellular context, leading to the observed downstream effect.

More direct evidence of target engagement can be obtained through techniques such as the cellular thermal shift assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. Another powerful technique is photoaffinity labeling, which has been used to identify the binding site of chroman-4-one-based inhibitors on SIRT2 nih.gov. In this approach, a photo-reactive analogue of the inhibitor is used to covalently label its binding partner, which can then be identified and characterized.

These approaches, while not yet reported for this compound, represent the current methodologies being applied to elucidate the mechanisms of action for this promising class of compounds. Future research will likely focus on applying these techniques to definitively identify the cellular targets of this compound analogues and to characterize the molecular details of their interactions.

Iv. Structure Activity Relationship Sar Investigations and Medicinal Chemistry Optimization

Elucidating Key Pharmacophoric Features of the 8-Fluorochroman-4-amine Scaffold

A pharmacophore model for the this compound scaffold would likely identify several key features essential for biological activity. These features are the specific three-dimensional arrangement of atomic and electronic characteristics that are critical for molecular interactions with a biological target. Based on the fundamental structure, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor: The primary amine at the 4-position is a crucial hydrogen bond donor, capable of interacting with hydrogen bond acceptor groups on a target protein.

Aromatic/Hydrophobic Region: The benzene ring of the chroman core provides a significant hydrophobic region that can engage in van der Waals interactions or pi-stacking with aromatic residues in a binding pocket.

A Hydrogen Bond Acceptor/Halogen Bond Donor: The fluorine atom at the 8-position can act as a hydrogen bond acceptor or participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and selectivity.

Chiral Center: The stereocenter at the 4-position implies that the spatial orientation of the amine group is critical for optimal interaction with a chiral binding site.

Interactive Table: Postulated Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with acceptor groups (e.g., carbonyl oxygen) |

| Aromatic/Hydrophobic Region | Benzene Ring | Van der Waals forces, pi-stacking |

| H-Bond Acceptor/Halogen Bond Donor | Fluorine Atom (-F) | Interaction with donor groups, halogen bonding |

| Chiral Center | C4 Carbon | Stereospecific interactions |

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological profile of this compound can be finely tuned by altering the substitution patterns on the chroman scaffold.

Role of Fluorine Position and Number

The position and number of fluorine substituents on the aromatic ring can significantly impact a molecule's physicochemical properties and, consequently, its biological activity.

Positional Isomers: Moving the fluorine atom to other positions on the benzene ring (e.g., 5, 6, or 7-position) would alter the molecule's electronic distribution and dipole moment. This could affect binding affinity and selectivity for a given target. For instance, a fluorine at the 6- or 7-position might have a different impact on the pKa of the amine compared to the 8-position due to varying inductive and resonance effects.

Influence of Alkyl, Aryl, and Heteroaryl Substituents

Introducing various substituents at different positions on the this compound scaffold can probe the steric and electronic requirements of the target's binding site.

On the Aromatic Ring: Adding small alkyl groups (e.g., methyl) or other electron-withdrawing or -donating groups to the benzene ring can modulate the electronic nature of the aromatic system and impact binding. Larger aryl or heteroaryl substituents could provide additional binding interactions, potentially increasing potency, but could also introduce steric hindrance.

On the Amine: N-alkylation or N-arylation of the 4-amine would change its hydrogen bonding capacity and basicity. For example, converting the primary amine to a secondary or tertiary amine could alter its pKa and its ability to act as a hydrogen bond donor, which may be critical for target engagement.

Interactive Table: Hypothetical SAR of Substituted this compound Analogs

| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Aromatic Ring (e.g., C6, C7) | Small Alkyl (e.g., -CH3) | Variable | Modulates lipophilicity and sterics |

| Aromatic Ring (e.g., C6, C7) | Electron-withdrawing (e.g., -CN) | Variable | Alters electronic properties and potential for specific interactions |

| 4-Amine | Alkyl (e.g., -CH3, -C2H5) | Likely decrease or change in selectivity | Alters basicity and hydrogen bonding capability |

| 4-Amine | Aryl (e.g., -Phenyl) | Likely significant change | Introduces bulk and potential for new pi-stacking interactions |

Significance of Stereochemistry on Biological Activity

The presence of a chiral center at the 4-position of the chroman ring means that this compound exists as a pair of enantiomers, (R)- and (S)-8-fluorochroman-4-amine. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. figshare.comnih.gov

The differential activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer will typically have a three-dimensional arrangement of its functional groups that is more complementary to the binding site than the other, leading to a more stable drug-target complex and, consequently, higher potency. Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound and its derivatives would be a critical step in any drug discovery program to identify the more active and potentially less toxic stereoisomer.

Rational Design Strategies for Enhanced Bioactivity

Rational drug design aims to optimize the biological activity of a lead compound through a deep understanding of its interaction with the target.

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping: This strategy involves replacing the central chroman core with a different, but functionally equivalent, scaffold. The goal is to retain the key pharmacophoric features while improving properties such as synthetic accessibility, patentability, or metabolic stability. For this compound, one might consider replacing the chroman scaffold with other bicyclic systems that can present the amine and fluoro-aromatic groups in a similar spatial orientation.

Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physicochemical properties and produce broadly similar biological effects. In the context of this compound, one could consider:

Replacing the fluorine atom with other small, electron-withdrawing groups like a hydroxyl (-OH) or cyano (-CN) group to probe the importance of the electronic and hydrogen-bonding properties at that position.

Bioisosteric replacement of the primary amine with other groups that can act as hydrogen bond donors, such as a hydroxylamine (B1172632) (-NHOH) or a small amide.

Interactive Table: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| 8-Fluorine | -OH, -CN | Modulate electronics and hydrogen bonding potential |

| 4-Amine | -NHOH | Altered basicity and hydrogen bonding |

| Chroman Oxygen | -S, -CH2 | Modified ring pucker and lipophilicity |

Lead Optimization Campaigns Based on SAR Data

Lead optimization is a crucial phase in drug discovery where an active compound (a "hit" or "lead") is systematically modified to improve its therapeutic profile. For the this compound scaffold, SAR data drives these modifications. Research on related chroman-4-one scaffolds has demonstrated that substitutions on the chroman ring system are critical for biological activity. Specifically, studies on Sirtuin 2 (SIRT2) inhibitors revealed that larger, electron-withdrawing groups at the 8-position of the chroman ring were favorable for potency. nih.gov This finding underscores the potential significance of the fluorine atom in this compound, which serves as a key electron-withdrawing group.

An optimization campaign for a lead compound like this compound would typically involve synthesizing and testing a matrix of analogs to probe the effect of substitutions at various positions. The primary goals are to enhance target affinity and selectivity while minimizing off-target effects.

Key structural modifications and SAR insights would focus on:

The Amine Group (Position 4): The nature of the substituent on the C4-amine is a primary focus for modification. Converting the primary amine to secondary or tertiary amines, or incorporating it into various heterocyclic structures, can significantly impact binding affinity and physicochemical properties.

The Chroman Ring: While the 8-fluoro substituent is a defining feature, other positions on the aromatic ring (positions 5, 6, and 7) can be substituted to explore effects on lipophilicity, electronic properties, and steric interactions within the target's binding site.

A representative lead optimization campaign might generate data similar to that shown in the interactive table below, illustrating how systematic modifications can refine biological activity.

| Compound ID | R1 (at C4-Amine) | R2 (at C6) | Target Affinity (IC50, nM) | Key SAR Observation |

|---|---|---|---|---|

| Lead-01 | -H | -H | 150 | Initial lead compound. |

| Opt-02 | -CH3 | -H | 95 | Small alkyl substitution on the amine improves potency. |

| Opt-03 | -Cyclopropyl | -H | 50 | Constrained alkyl group further enhances affinity. |

| Opt-04 | -H | -Cl | 120 | Electron-withdrawing group at C6 offers slight improvement. |

| Opt-05 | -Cyclopropyl | -Cl | 25 | Combination of optimal C4 and C6 substituents shows synergistic effect. |

| Opt-06 | -H | -OCH3 | 210 | Electron-donating group at C6 is detrimental to activity. |

Computational Chemistry in SAR Studies

Computational chemistry is an indispensable tool in modern drug discovery, providing insights that accelerate the design-synthesize-test cycle of lead optimization. By modeling molecular interactions and properties, computational approaches help rationalize observed SAR and predict the activity of novel compounds before their synthesis.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.orgresearchgate.net This method is instrumental in understanding the binding mode of this compound derivatives at a molecular level.

In a typical docking study, a high-resolution 3D structure of the target protein is used as a receptor. The this compound analog is then placed into the binding site, and a scoring function is used to estimate its binding affinity and identify the most stable binding pose.

Key interactions that could be identified for the this compound scaffold include:

Hydrogen Bonds: The amine at position 4 is a potent hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues in the active site.

Hydrophobic Interactions: The chroman ring system provides a large hydrophobic surface that can engage with nonpolar pockets in the target protein.

Halogen Bonds: The fluorine atom at position 8, beyond its electronic effects, can participate in favorable halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Docking studies can rationalize why certain substitutions enhance activity. For example, docking might reveal that a larger substituent on the C4-amine fills a vacant hydrophobic pocket, or that a halogen at C6 forms a new, favorable interaction, thus explaining the SAR data observed experimentally. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For the this compound series, a QSAR model could be developed to predict the target affinity of unsynthesized analogs.

To build a QSAR model, a "training set" of compounds with known activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Electronic Properties: Dipole moment, partial charges (influenced by the 8-fluoro group).

Steric Properties: Molecular volume, surface area, specific substituent shape descriptors.

Hydrophobicity: LogP (the logarithm of the partition coefficient).

Topological Indices: Descriptors that describe molecular branching and connectivity.

Statistical methods are then employed to generate a regression model that links these descriptors to the observed biological activity (e.g., pIC50). A robust QSAR model will have high statistical significance and predictive power, as validated by an external "test set" of compounds. nih.gov Such a model can then be used to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Conformation-Activity Relationships

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D shape, or conformation. The study of conformation-activity relationships seeks to understand how the spatial arrangement of a molecule affects its interaction with a biological target.

The fluorine atom at the 8-position of this compound plays a crucial role in influencing its conformational preferences. Due to its high electronegativity and steric size, a fluorine substituent can significantly alter the local geometry and the rotational energy barriers of the molecule. nih.gov This can lead to a preference for a specific conformation that is either more or less favorable for binding to the target protein.

NMR studies and computational energy calculations are often used to determine the low-energy conformers of a molecule in solution. nih.gov By comparing the preferred conformations of highly active and inactive analogs, researchers can deduce the "bioactive conformation"—the specific 3D shape the molecule must adopt to bind effectively to its target. This knowledge is invaluable for designing new analogs that are pre-organized into the correct bioactive conformation, which can lead to a significant increase in binding affinity. acs.org

V. Computational Approaches in Understanding 8 Fluorochroman 4 Amine Biology

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding

Molecular dynamics (MD) simulations offer a powerful method to explore the dynamic nature of 8-Fluorochroman-4-amine and its interactions with biological macromolecules, such as proteins or nucleic acids. youtube.com This computational technique simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular behavior at the atomic level. youtube.com

A typical MD simulation of this compound complexed with a target protein would involve several key steps. Initially, the system is prepared by placing the molecule in a simulation box filled with solvent molecules, usually water, to mimic physiological conditions. The interactions between atoms are described by a set of parameters known as a force field. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated and equilibrated to the desired temperature and pressure. Finally, a production run is performed, during which the trajectory of the system is saved for analysis. mdpi.com

Analysis of the MD trajectory can reveal crucial information about the conformational flexibility of this compound. The amine group and the non-aromatic portion of the chroman ring can adopt various conformations, and MD simulations can identify the most stable and frequently occurring ones. nih.govlumenlearning.com This is critical for understanding how the molecule presents itself to its biological target.

Furthermore, MD simulations are instrumental in studying the binding stability of this compound to its target. By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand within the binding site, researchers can assess the stability of the protein-ligand complex over time. ajchem-a.com A stable RMSD suggests a persistent binding mode. The root-mean-square fluctuation (RMSF) of protein residues can highlight which parts of the protein interact most significantly with the ligand. Additionally, detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can elucidate the key determinants of binding affinity.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of atoms. | Determines the accuracy of the simulation by defining the interactions between atoms in the molecule and its environment. |

| RMSD | Root-Mean-Square Deviation measures the average distance between the atoms of the ligand over time, relative to a reference structure. | Indicates the stability of the ligand's binding pose within the target's active site. A low and stable RMSD suggests a stable complex. ajchem-a.com |

| RMSF | Root-Mean-Square Fluctuation measures the flexibility of individual atoms or residues in the protein. | Identifies key protein residues that are either stabilized or become more flexible upon ligand binding, indicating important interaction sites. |

| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the ligand and the protein over time. | The amine group and the oxygen in the chroman ring of this compound are potential hydrogen bond donors and acceptors, respectively. This analysis quantifies their contribution to binding affinity. |

| Binding Free Energy | Calculation of the free energy change upon ligand binding, often estimated using methods like MM/PBSA or MM/GBSA. | Provides a quantitative prediction of the binding affinity, which can be used to compare different analogs or binding modes. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. nih.gov Unlike the classical mechanics approach of MD, quantum mechanics methods solve the Schrödinger equation to describe the distribution and energy of electrons within the molecule. windows.net

These calculations are crucial for predicting a variety of molecular properties. For instance, the geometry of the most stable conformers of this compound can be accurately determined. nih.gov This is achieved by calculating the potential energy surface of the molecule as a function of its dihedral angles.

The electronic properties of this compound are significantly influenced by the presence of the fluorine atom. Fluorine is highly electronegative and can alter the electron density distribution across the molecule. nih.gov Quantum chemical calculations can quantify this effect by computing the molecular electrostatic potential (MEP), which maps the regions of positive and negative charge on the molecule's surface. This information is vital for understanding non-covalent interactions, such as those with a biological target.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. umons.ac.be A smaller gap suggests that the molecule is more likely to participate in chemical reactions. The introduction of a fluorine atom can stabilize both the HOMO and LUMO, potentially altering the molecule's reactivity profile. nih.gov

Table 2: Predicted Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. The fluorine atom likely lowers the HOMO energy, making it less susceptible to oxidation. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. The fluorine atom likely lowers the LUMO energy, potentially increasing its susceptibility to nucleophilic attack at adjacent positions. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity. The effect of fluorine on the gap would depend on the relative stabilization of the HOMO and LUMO. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals regions of positive and negative charge. The fluorine atom would create a region of negative potential, while the amine group would be associated with a positive potential, guiding intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The highly polar C-F bond would contribute significantly to the overall dipole moment, influencing solubility and membrane permeability. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Prioritization

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. biosolveit.de These computational models use the chemical structure of a molecule to predict its absorption, distribution, metabolism, and excretion characteristics, helping to identify candidates with favorable drug-like properties. bioivt.com

For this compound, a variety of ADME parameters can be predicted using established computational models. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined properties.

Absorption: Predictions for oral bioavailability often start with Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net this compound is a small molecule and is likely to comply with these rules. Other models can predict its permeability across the intestinal wall (e.g., Caco-2 permeability) and its potential to be a substrate for efflux transporters like P-glycoprotein. youtube.com

Distribution: The extent to which a drug distributes into tissues is influenced by its binding to plasma proteins and its ability to cross biological membranes, such as the blood-brain barrier (BBB). In silico models can predict the fraction of this compound that will bind to plasma proteins and its likelihood of penetrating the CNS.

Metabolism: The metabolic stability of a compound is a key determinant of its half-life. Computational tools can predict the sites on this compound that are most susceptible to metabolism by cytochrome P450 enzymes. The amine group and the benzylic position on the chroman ring are likely sites of metabolic modification.

Excretion: While direct prediction of excretion pathways is complex, models can predict properties like solubility, which influences renal clearance.

Table 3: Hypothetical In Silico ADME Profile for this compound

| Parameter | Predicted Value/Classification | Implication |

| Molecular Weight | ~167 g/mol | Compliant with Lipinski's rules (<500). |

| logP | 1.5 - 2.5 | Indicates good balance between solubility and permeability. |

| Hydrogen Bond Donors | 1 (from the amine) | Compliant with Lipinski's rules (<5). |

| Hydrogen Bond Acceptors | 2 (from the amine and ether oxygen) | Compliant with Lipinski's rules (<10). |

| Caco-2 Permeability | Moderate to High | Suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Small, lipophilic molecules often cross the BBB. |

| CYP450 Inhibition | Possible (e.g., CYP2D6) | The amine moiety could interact with cytochrome P450 enzymes. |

| Plasma Protein Binding | Low to Moderate | A higher free fraction of the drug would be available to exert its effect. |

Data Mining and Cheminformatics for Analog Discovery

Data mining and cheminformatics are essential for exploring the chemical space around a lead compound like this compound to identify analogs with improved properties. nih.gov These approaches leverage large chemical databases and computational algorithms to find molecules with similar structures or properties. mewburn.com

Similarity Searching: One of the most common techniques is similarity searching, where a chemical database is screened for molecules that are structurally similar to this compound. Similarity is typically quantified using 2D fingerprints, which are binary strings that encode the presence or absence of various structural features. By identifying close neighbors in chemical space, researchers can find compounds that have already been synthesized and may have documented biological activity.

Substructure Searching: This method involves searching for molecules that contain the core chroman-4-amine (B2768764) scaffold. This is a more focused approach than similarity searching and can be used to identify all compounds in a database that share the same fundamental chemical architecture.

Virtual Screening: For a more targeted approach, virtual screening can be employed to identify novel analogs. wikipedia.org If the biological target of this compound is known, structure-based virtual screening can be used to dock large libraries of compounds into the target's binding site. nih.gov This can identify molecules with different scaffolds that are predicted to bind with high affinity. Alternatively, if a set of known active and inactive compounds is available, ligand-based virtual screening methods, such as pharmacophore modeling, can be used to build a model of the key features required for activity and screen for molecules that match this model. fomatmedical.com

These cheminformatics approaches can rapidly generate a list of prioritized candidates for synthesis and experimental testing, significantly accelerating the process of lead optimization and analog discovery. nih.gov

Table 4: Cheminformatics Strategies for Analog Discovery

| Strategy | Description | Application for this compound |

| 2D Similarity Searching | Identifies molecules with similar overall 2D structures using molecular fingerprints. | Rapidly finds close structural analogs in large databases like PubChem or ZINC. |

| Substructure Searching | Retrieves all molecules containing a specific chemical scaffold. | Identifies all known compounds containing the fluorochroman-4-amine core. |

| Pharmacophore Modeling | Creates a 3D model of the essential features for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings). | If active analogs are known, a pharmacophore model can be built to screen for novel compounds with the same key features. |

| Structure-Based Virtual Screening | Docks a library of compounds into the 3D structure of a biological target. | If the protein target is known, this can identify novel scaffolds that are predicted to bind to the same site as this compound. nih.gov |

Vi. Preclinical Research and Therapeutic Potential

In Vitro Efficacy and Selectivity Assessments

There is currently no publicly available data from in vitro studies that would define the efficacy and selectivity profile of 8-Fluorochroman-4-amine. Essential assessments, such as concentration-response curves to determine potency (e.g., IC₅₀ or EC₅₀ values) against specific biological targets, are not documented in the accessible scientific literature. Furthermore, selectivity profiling, which would involve screening the compound against a panel of related and unrelated targets to understand its specificity, has not been reported.

Target Validation Studies in Relevant Biological Models

Information regarding target validation for this compound is not available. The specific molecular target or targets that this compound is designed to interact with have not been disclosed or published. Consequently, there are no reports on studies using cellular or biochemical models to confirm the engagement and modulation of any putative target by this compound.

Pharmacodynamic Studies in Preclinical Models

There is a lack of published pharmacodynamic studies for this compound. Such studies would be crucial to establish a relationship between the compound's concentration and its biological effect in living organisms. Data on target modulation, downstream biomarker changes, or physiological responses following administration of the compound in animal models are not present in the current body of scientific literature.

Proof-of-Concept Studies in Disease Models

No proof-of-concept studies for this compound in any disease models have been reported in the available literature. These types of studies are fundamental in demonstrating the potential of a compound to produce a desired therapeutic effect in a preclinical setting that mimics a human disease.

Translational Research Considerations

Due to the absence of foundational preclinical data, any discussion of translational research considerations for this compound in infectious diseases or oncology is speculative. Translational research, which aims to bridge the gap between preclinical findings and clinical application, is contingent on promising initial results. Key aspects of translational research, such as the development of biomarkers to predict treatment response or the design of early-phase clinical trials, cannot be initiated without a solid preclinical evidence base. At present, there are no established biomarkers or publicly disclosed clinical trial designs related to this compound for these therapeutic areas.

Vii. Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies for Diversification

The future development of 8-Fluorochroman-4-amine as a therapeutic lead is contingent on the ability to generate a diverse library of analogues for extensive structure-activity relationship (SAR) studies. Current synthetic routes can be expanded by incorporating modern organic chemistry methodologies to allow for precise and varied modifications across the chroman scaffold.

Key areas for exploration include:

Advanced Cyclization Strategies: While classical methods for constructing the chroman ring are effective, newer strategies like cascade radical annulation of 2-(allyloxy)arylaldehydes could provide efficient access to functionalized chroman-4-one precursors. nih.govresearchgate.netmdpi.com These precursors can then be readily converted to the corresponding chroman-4-amine (B2768764) derivatives.

Bioisosteric Replacement: A crucial strategy for optimizing lead compounds involves bioisosteric replacement to improve potency, selectivity, and pharmacokinetic profiles. spirochem.comdrughunter.com Future synthetic efforts should focus on replacing key functional groups. For instance, the fluorine atom at the 8-position could be replaced with other small, electron-withdrawing groups to modulate electronic properties. cambridgemedchemconsulting.com Similarly, the amine group could be modified or replaced with other hydrogen-bond donors and acceptors to explore different interactions with target proteins. researchgate.net

Stereoselective Synthesis: As the amine at the 4-position creates a chiral center, developing highly stereoselective synthetic routes is paramount. This will enable the separate evaluation of individual enantiomers, which often exhibit different pharmacological and toxicological profiles.

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Cascade Radical Annulation | Metal-free or metal-catalyzed cyclization of precursors like 2-(allyloxy)arylaldehydes to form the chroman-4-one core. | Efficient, high-yield synthesis of diverse chroman-4-one intermediates for conversion to amines. | nih.govmdpi.com |

| PnBu3-Catalyzed Cyclization | Reactions of salicylaldehydes with allenoates to produce functionalized chroman rings under mild conditions. | Provides a new method for creating biologically active chroman products with varied substitutions. | acs.org |

| Bioisosteric Replacement | Strategic replacement of atoms or functional groups (e.g., F with Cl, OH; -NH2 with -OH, -SH) with alternatives that have similar physicochemical properties. | Modulation of ADME properties, target selectivity, and potency; generation of new intellectual property. | cambridgemedchemconsulting.comresearchgate.net |

Identification of Additional Biological Targets and Pathways

While the primary activity of this compound appears to be on monoamine transporters, its full biological profile is likely more complex. A comprehensive understanding of its mechanism of action requires identifying additional molecular targets and the pathways it modulates. This is particularly important for predicting potential therapeutic applications and off-target effects.

Future research should employ a range of target identification strategies:

Broad-Based Pharmacological Screening: Analogues should be screened against large panels of receptors, ion channels, and enzymes, particularly those within the central nervous system. This can uncover unexpected "polypharmacology," which could be therapeutically advantageous for complex multifactorial diseases. mdpi.com

Metabolomic and Proteomic Profiling: Advanced analytical techniques can identify the downstream consequences of compound activity. High-resolution mass spectrometry (HRMS) can be used to detect changes in metabolite and protein expression in treated cells or tissues, offering clues to the pathways being affected. azolifesciences.comclinicallab.com

Retrospective Data Mining: Computational analysis of large-scale mass spectrometry datasets from population-level studies can help in the early identification of novel psychoactive substances and their metabolites, providing a framework for anticipating the biological activities of new compounds like this compound derivatives. nih.govojp.gov

Advanced Structural Biology Studies of this compound-Target Complexes

A precise understanding of how this compound binds to its targets at an atomic level is essential for rational drug design. Such knowledge allows for the design of new analogues with improved affinity and selectivity.

The primary tool for this endeavor is cryo-electron microscopy (cryo-EM) . Recent breakthroughs in cryo-EM have enabled the high-resolution structural determination of membrane proteins like monoamine transporters (MATs), which have historically been difficult to crystallize. nih.govosti.gov Future research should focus on:

Structural Comparison of Enantiomers: Elucidating separate structures for each enantiomer of this compound bound to its target. This would explain any observed differences in potency and could guide the development of stereospecific drugs.

Investigating Allosteric Sites: Structural studies may reveal that analogues of this compound bind not only to the primary (orthosteric) substrate site but also to allosteric sites on the transporter, which could offer novel mechanisms for modulating transporter function. nih.gov

| Technique | Target Protein | Objective | Potential Impact |

|---|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | hSERT, hDAT, hNET | Determine high-resolution structure of the transporter in complex with this compound. | Reveals precise binding mode, informs rational design of analogues with improved affinity and selectivity. |

| Cryo-EM | hSERT, hDAT, hNET | Solve co-complex structures for individual (R)- and (S)-enantiomers. | Explains stereospecific activity and guides development of single-enantiomer drugs. |

| Computational Docking & Molecular Dynamics | Transporter Homology Models | Predict binding modes and energies for novel analogues prior to synthesis. | Prioritizes synthetic targets and accelerates the design-build-test cycle. |

Development of Advanced In Vivo Models for Efficacy Assessment

Translating in vitro findings into in vivo efficacy is a major challenge in drug discovery. While traditional rodent models are valuable, there is a need for more predictive, human-relevant systems to assess the therapeutic potential of CNS-active compounds.

A key research direction is the use of CNS organoids . These are three-dimensional, self-organizing cultures derived from human induced pluripotent stem cells (iPSCs) that recapitulate key aspects of human brain architecture and function. nih.govnih.gov

Advantages and applications of CNS organoids in this context include:

Human-Relevant Biology: Organoids provide a model with human genetics and cellular complexity, potentially offering better predictability of a drug's effects in humans compared to animal models. nih.gov

Disease Modeling: Organoids can be generated from iPSCs of patients with specific neurological disorders. This allows for testing the efficacy of this compound derivatives in a disease-relevant context, such as in organoids modeling tauopathies or other neurodegenerative conditions. news-medical.net